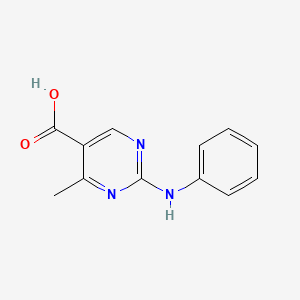

4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

2-anilino-4-methylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-8-10(11(16)17)7-13-12(14-8)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17)(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUZUVPKPJDREO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid typically involves the reaction of 4-methyl-2-aminopyrimidine with phenyl isocyanate, followed by hydrolysis to yield the carboxylic acid . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch reactors. These methods ensure high yield and purity of the final product, making it suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Esterification and Reverse Hydrolysis

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. For example, treatment with ethanol and conc. HCl at 75°C yields ethyl esters, which are hydrolyzed back to the acid using NaOH .

Example Reaction:

| Ester Derivative | Reaction Conditions | Product Purity |

|---|---|---|

| Ethyl ester | HCl (cat.), ethanol, 75°C | 95% |

| Methyl ester | DMF-DMA, microwave, 140°C | 89% |

Amide Formation

The carboxylic acid reacts with amines to form amides. For instance, coupling with cyclohexylamine using EDCl/HOBt as activating agents produces corresponding amides, which show enhanced solubility in organic solvents .

Example Reaction:

| Amide Derivative | Coupling Agent | Yield (%) |

|---|---|---|

| Cyclohexylamide | EDCl/HOBt | 78 |

| Benzylamide | DCC/DMAP | 82 |

Functionalization of the Pyrimidine Core

The pyrimidine ring undergoes electrophilic substitution at the C4 and C6 positions. For example:

-

Halogenation : Treatment with N-bromosuccinimide (NBS) in DMF introduces bromine at C4 .

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0°C yields nitro derivatives .

| Reaction Type | Reagents | Position Modified | Product Stability |

|---|---|---|---|

| Bromination | NBS, DMF | C4 | Stable under inert atmosphere |

| Nitration | HNO₃/H₂SO₄ | C6 | Hygroscopic |

Condensation Reactions

The phenylamino group participates in Friedel-Crafts acylation and Mannich reactions. For example, condensation with acetyl chloride in AlCl₃ yields acetylated derivatives .

Example Reaction:

| Condensation Type | Catalyst | Product Application |

|---|---|---|

| Friedel-Crafts acylation | AlCl₃ | Kinase inhibitor intermediates |

| Mannich reaction | HCl | Antibacterial agents |

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar pyrimidines due to its electron-withdrawing carboxylic acid group:

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid and its derivatives. A series of compounds synthesized from this base structure were evaluated for their antibacterial activity against various bacterial strains. Notably, compounds derived from 4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

A study synthesized several derivatives of 4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid and screened them for antibacterial activity. The results indicated that certain derivatives, particularly those with specific aryl substitutions, exhibited potent antibacterial effects, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 5a | 10 | Staphylococcus aureus |

| 5b | 25 | Escherichia coli |

| 5g | 15 | Pseudomonas aeruginosa |

Anticancer Potential

The anticancer properties of 4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid have been extensively studied. Compounds based on this structure have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A comprehensive evaluation was performed on a series of pyrimidine derivatives, including 4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid, against several cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The study revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin and paclitaxel .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 4g | 5.1 | HeLa |

| 4h | 6.6 | MCF-7 |

| 4f | 7.0 | A549 |

Molecular Modeling Studies

Molecular docking studies have shown that these compounds bind effectively to the active sites of CDKs, blocking their activity and leading to cell cycle arrest in cancer cells . This binding affinity was compared to known CDK inhibitors, demonstrating similar or enhanced interactions.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at C2 and C4

C2 Substituent Modifications

C4 Substituent Modifications

Core Ring Modifications

Functional Group Derivatives

Key Research Findings and Implications

- Biological Activity: The phenylamino group in the target compound facilitates interactions with aromatic residues in enzymes (e.g., SCD1), while methyl and carboxylic acid groups balance lipophilicity and solubility .

- Synthetic Utility: Chemoselective displacement reactions at C2 enable diversification of pyrimidine-5-carboxylic acid derivatives, as demonstrated in the synthesis of 2-alkylamino analogs .

- Environmental Impact : Pyrimidine carboxylic acid derivatives, including perfluoroalkylated analogs, have been detected in environmental samples, raising concerns about persistence .

Biological Activity

4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is part of a larger class of pyrimidines, which are known for their roles in pharmaceutical applications, particularly in the development of anticancer and antimicrobial agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid can be represented as follows:

- IUPAC Name : 4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid

- Molecular Formula : C12H12N4O2

- Molecular Weight : 244.25 g/mol

The biological activity of 4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical metabolic pathways. For instance, it may interfere with dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, thus exhibiting potential as an anticancer agent .

- Cell Cycle Regulation : Research indicates that this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to apoptosis (programmed cell death). This mechanism is vital for its anticancer efficacy .

- Target Selectivity : The compound demonstrates selectivity towards certain cancer cell lines, such as MCF-7 and MDA-MB-231, with IC50 values indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

Biological Activities

The biological activities of 4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting growth. |

| Antimicrobial | Shows potential antimicrobial properties against specific pathogens, though more research is needed. |

| Enzyme Inhibition | Inhibits key enzymes involved in nucleotide metabolism, contributing to its anticancer effects. |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity : A study demonstrated that derivatives of pyrimidine compounds, including 4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid, showed significant inhibition of tumor growth in vitro and in vivo models. The results indicated that these compounds could serve as potential leads for developing new anticancer therapies .

- Inhibition of Dihydrofolate Reductase : Molecular docking studies have shown that this compound binds effectively to DHFR, suggesting a mechanism for its anticancer activity. The binding affinity was comparable to known inhibitors, indicating its potential therapeutic relevance .

- Selectivity in Cancer Treatment : Comparative studies revealed that 4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid exhibited a more favorable selectivity index against certain cancer types compared to traditional chemotherapeutics, highlighting its potential for targeted therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Start with ethyl 2-amino-4-methylpyrimidine-5-carboxylate derivatives. Hydrolyze the ester group using alkaline conditions (e.g., KOH in methanol under reflux) to yield the carboxylic acid moiety, as demonstrated for analogous pyrimidinecarboxylic acids .

- Introduce the phenylamino group via nucleophilic substitution or coupling reactions. For example, refluxing with phenylamine derivatives in polar aprotic solvents (e.g., DMF or DMSO) can facilitate substitution at the 2-position of the pyrimidine ring. Optimize reaction time (e.g., 18–24 hours) and stoichiometry (1:1.2 molar ratio of substrate to amine) to improve yields .

- Monitor reaction progress via TLC or HPLC and purify the product via acid-base extraction (e.g., acidify with 6N HCl to precipitate the carboxylic acid) .

Q. Which spectroscopic techniques are most effective for characterizing 4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid, and what key spectral markers should be observed?

- Methodology :

- FT-IR : Confirm the carboxylic acid group via a strong absorption band near 1672 cm⁻¹ (C=O stretch) and broad O-H/N-H stretches around 3200–3300 cm⁻¹ .

- 1H NMR : Identify aromatic protons (δ 7.2–8.6 ppm for phenyl and pyrimidine rings), the methyl group (singlet near δ 2.5 ppm), and exchangeable protons (amino and carboxylic acid groups) in deuterated DMSO .

- Mass Spectrometry : Use ESI-MS to verify molecular weight ([M+H]⁺ or [M-H]⁻ ions) and fragmentation patterns to confirm substituent positions.

Q. What are the recommended protocols for ensuring the stability of this compound during storage and experimental use?

- Methodology :

- Store the compound in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation of the carboxylic acid and phenylamino groups .

- Prepare fresh solutions in aprotic solvents (e.g., DMSO) for biological assays to avoid degradation. Pre-filter solvents to remove moisture.

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound with target enzymes, such as acetylcholinesterase?

- Methodology :

- Generate a 3D structure of the compound using computational tools (e.g., Gaussian or Avogadro). Optimize geometry via density functional theory (DFT) .

- Perform molecular docking (e.g., AutoDock Vina) against enzyme crystal structures (PDB database). Prioritize hydrogen bonding between the carboxylic acid group and catalytic residues (e.g., Ser203 in acetylcholinesterase) and π-π stacking of the phenylamino group with hydrophobic pockets .

- Validate predictions with kinetic assays (e.g., Ellman’s method for acetylcholinesterase inhibition) to correlate docking scores with IC₅₀ values .

Q. What strategies resolve contradictions in biological activity data across studies involving this compound?

- Methodology :

- Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent concentration) to minimize variability. For example, DMSO concentrations >1% can denature proteins, skewing enzyme inhibition results .

- Data Normalization : Normalize activity data against positive/negative controls (e.g., donepezil for acetylcholinesterase inhibition). Use statistical tools (e.g., ANOVA) to identify outliers .

- Structural Confirmation : Re-characterize the compound via XRD or 2D NMR if conflicting activities suggest impurities or stereochemical variations .

Q. How can structure-activity relationship (SAR) studies explore the roles of the phenylamino and carboxylic acid groups?

- Methodology :

- Analog Synthesis : Replace the phenylamino group with cyclohexylamine or pyridylamine to assess steric/electronic effects. Modify the carboxylic acid to esters or amides to evaluate hydrogen-bonding requirements .

- Biological Testing : Screen analogs in dose-response assays (e.g., enzyme inhibition, cellular uptake). Correlate substituent properties (e.g., logP, pKa) with activity using QSAR models .

- Crystallography : Co-crystallize active analogs with target enzymes to visualize binding modes and guide further optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.